Methylaminoacetaldehyde dimethyl acetal

Description

Properties

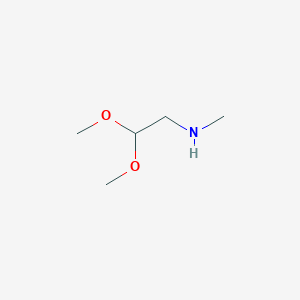

IUPAC Name |

2,2-dimethoxy-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-6-4-5(7-2)8-3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMIEJNVCICTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051620 | |

| Record name | 2,2-Dimethoxyethyl(methyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly colorless clear liquid; [MSDSonline] | |

| Record name | 2,2-Dimethoxyethyl(methyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.5 [mmHg] | |

| Record name | 2,2-Dimethoxyethyl(methyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-07-6 | |

| Record name | (Methylamino)acetaldehyde dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethoxyethyl(methyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylaminoacetaldehyde dimethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2,2-dimethoxy-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethoxyethyl(methyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxyethylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHOXYETHYLMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V8Q54KHCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-DIMETHOXYETHYL(METHYL)AMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of Methylaminoacetaldehyde Dimethyl Acetal from Chloroacetaldehyde: A Technical Guide

Introduction

Methylaminoacetaldehyde dimethyl acetal, also known as N-(2,2-dimethoxyethyl)methanamine, is a valuable intermediate in the synthesis of various pharmaceuticals. For instance, it is a key precursor for the production of methimazole, an antithyroid drug. This technical guide provides an in-depth overview of the synthesis of methylaminoacetaldehyde dimethyl acetal, primarily focusing on the reaction of chloroacetaldehyde dimethyl acetal with methylamine. Due to the high reactivity of the aldehyde group in chloroacetaldehyde, the reaction is typically carried out using its dimethyl acetal protected form, 2-chloro-1,1-dimethoxyethane, to prevent unwanted side reactions and polymerization.[1] This document outlines various reported experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from different reported synthesis methods for methylaminoacetaldehyde dimethyl acetal from chloroacetaldehyde dimethyl acetal and methylamine.

| Parameter | Method 1 (Methanol Solvent)[2][3] | Method 2 (Aqueous Solvent)[4][5] |

| Starting Materials | Chloroacetaldehyde dimethyl acetal, 33% Methylamine in Methanol, 40% Sodium Methoxide in Methanol | Chloroacetaldehyde dimethyl acetal, Monomethylamine gas, Water, Alkali or Alkaline Earth Metal Hydroxide |

| Scale | 3.00 kg Chloroacetaldehyde dimethyl acetal | 249 g Chloroacetaldehyde dimethyl acetal |

| Reaction Temperature | 130-135 °C | 80-85 °C (up to 150 °C in some variations)[4][5] |

| Reaction Pressure | 1.2 MPa | Autoclave pressure (3 to 20 kg/cm ²)[5] |

| Reaction Time | 6 hours | 16 hours (3 to 20 hours in some variations)[4][5] |

| Neutralization/Base | 3.26 kg of 40% Sodium methoxide in methanol | Sodium hydroxide or other alkali/alkaline earth metal hydroxides[5] |

| Purification | Distillation (52-60°C / 24mmHg) | Not specified in detail |

| Product Yield | 83.1% (2.51 kg) | High yield reported[5] |

| Product Purity | 94.6% (GC) | Not specified |

Experimental Protocols

Method 1: Synthesis in Methanol under Pressure[2][3]

This protocol describes a high-temperature, high-pressure synthesis using a methanol solution of methylamine.

1. Reaction Setup:

-

A suitable high-pressure autoclave is charged with 3.00 kg of chloroacetaldehyde dimethyl acetal and 30 kg of a 33% solution of methylamine in methanol.

-

The autoclave is sealed.

2. Reaction:

-

The mixture is heated to a temperature of 130-135 °C.

-

The pressure will rise to approximately 1.2 MPa and may decrease as the reaction proceeds.

-

The reaction is maintained under these conditions for 6 hours.

3. Work-up and Neutralization:

-

After the reaction period, the autoclave is cooled to 25 °C.

-

The reaction mixture is transferred to a neutralization vessel.

-

The mixture is further cooled to below 10 °C with stirring.

-

3.26 kg of a 40% sodium methoxide solution in methanol is added dropwise, maintaining the temperature between 0-5 °C for 2-3 hours to neutralize the formed hydrochloride salt.

4. Isolation and Purification:

-

The precipitated sodium chloride is removed by filtration, and the filter cake is washed with methanol.

-

The combined filtrate is transferred to a distillation apparatus.

-

Methanol is removed by distillation at atmospheric pressure.

-

The residue is then subjected to vacuum distillation. The fraction collected between 52-60 °C at 24 mmHg is the desired methylaminoacetaldehyde dimethyl acetal.

-

This procedure yields approximately 2.51 kg of the product with a GC purity of 94.6%.[2]

Method 2: Synthesis in Aqueous Medium[4][5]

This protocol utilizes water as the solvent and is carried out under pressure in an autoclave.

1. Reaction Setup:

-

A 1 L autoclave is charged with 249 g of chloroacetaldehyde dimethyl acetal and 117 g of water.

-

218 g of monomethylamine gas is then introduced into the sealed autoclave.

2. Reaction:

-

The stirring is initiated, and the temperature is raised to 80-85 °C.

-

The reaction is allowed to proceed for 16 hours.

-

The reaction progress is monitored by Gas Chromatography (GC) until the starting material is less than 0.5%.

3. Work-up and Purification (General Procedure):

-

A patent describing a similar aqueous process suggests that after the reaction, an alkali metal or alkaline earth metal hydroxide (like sodium hydroxide) is added to the reaction mixture.[5]

-

The product is then separated from the aqueous reaction mixture by distillation.[5]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of methylaminoacetaldehyde dimethyl acetal from chloroacetaldehyde dimethyl acetal.

Caption: Synthesis workflow for methylaminoacetaldehyde dimethyl acetal.

The synthesis of methylaminoacetaldehyde dimethyl acetal is effectively achieved by the nucleophilic substitution of the chlorine atom in chloroacetaldehyde dimethyl acetal with methylamine. The reaction can be performed under various conditions, with the choice of solvent (methanol or water) and temperature influencing the reaction time and pressure requirements. The use of an autoclave is common to contain the volatile methylamine and to operate at elevated temperatures and pressures, which facilitates a reasonable reaction rate. Subsequent neutralization and purification by distillation are crucial steps to isolate the final product in high purity and yield. The protocols provided herein offer a solid foundation for researchers and professionals in drug development for the laboratory-scale or industrial production of this important chemical intermediate.

References

- 1. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]

- 2. Methylaminoacetaldehyde dimethyl acetal | 122-07-6 [chemicalbook.com]

- 3. Methylaminoacetaldehyde dimethyl acetal CAS#: 122-07-6 [m.chemicalbook.com]

- 4. Methylaminoacetaldehyde dimethyl acetal synthesis - chemicalbook [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to Methylaminoacetaldehyde Dimethyl Acetal (CAS 122-07-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylaminoacetaldehyde dimethyl acetal, registered under CAS number 122-07-6, is a versatile organic compound with significant applications in chemical research and industrial synthesis.[1] Also known by synonyms such as 2,2-Dimethoxy-N-methylethylamine and 1,1-Dimethoxy-2-methylaminoethane, its molecular structure features both a secondary amine and an acetal-protected aldehyde.[2][3] This dual functionality makes it a valuable and stable building block, particularly as a precursor and intermediate in the synthesis of pharmaceuticals and complex heterocyclic compounds.[2][3][4] Its most notable role is in the production of Methimazole, a critical antithyroid medication.[2][3][5][6] This guide provides a comprehensive overview of its properties, synthesis protocols, and key applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of Methylaminoacetaldehyde dimethyl acetal are summarized below. This data is critical for its handling, storage, and application in experimental design.

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₅H₁₃NO₂ | [1][2][3][7][8][9] |

| Molecular Weight | 119.16 g/mol | [2][3][8][9] |

| Appearance | Colorless to pale yellow liquid | [1][6][10] |

| Melting Point | -73°C | [3][10][11][12] |

| Boiling Point | 140°C (lit.) | [3][5][11][12][13] |

| Density | 0.928 g/mL at 25°C (lit.) | [3][5][12][13] |

| Refractive Index | n20/D 1.414 (lit.) | [3][5][12][13] |

| Flash Point | 29°C (84.2 - 85°F) | [3][11] |

| Water Solubility | Miscible | [12] |

| pKa (Predicted) | 8.29 ± 0.20 | [12] |

| LogP | 0.21 | [11] |

Table 2: Identification and Spectroscopic Data

| Identifier | Value | References |

| CAS Number | 122-07-6 | [1][3] |

| EC Number | 204-520-0 | [13] |

| Beilstein Number | 605322 | [13] |

| MDL Number | MFCD00008485 | |

| SMILES | CNCC(OC)OC | [8][13] |

| InChI | 1S/C5H13NO2/c1-6-4-5(7-2)8-3/h5-6H,4H2,1-3H3 | [1][8][13] |

| InChIKey | HUMIEJNVCICTPJ-UHFFFAOYSA-N | [1][8][13] |

Reactivity and Synthetic Applications

The chemical utility of Methylaminoacetaldehyde dimethyl acetal stems from the reactivity of its methylamino and protected aldehyde groups. It readily participates in nucleophilic substitution reactions and can be hydrolyzed under acidic or basic conditions to regenerate the corresponding aldehyde.[1][2] These characteristics are exploited in several important synthetic transformations.

Key applications include:

-

Pharmaceutical Synthesis : It is a crucial intermediate in the synthesis of Methimazole (1-methylimidazole-2-thiol), an antithyroid drug that works by inhibiting thyroid peroxidase.[2][5][6] It is also identified as Thiamazole impurity A.[1][3]

-

Heterocyclic Chemistry : The compound is used to construct complex nitrogen-containing ring systems. This includes the synthesis of substituted imidazoles through copper-catalyzed reactions with nitriles and the formation of Aza[3.3.2]cyclazines by reacting with 5-methyloxazolo[3,2-a]pyridinium salts.[2][5][12]

-

Petasis Reaction : It serves as the amine component in the Petasis borono-Mannich reaction. For example, it reacts with glyoxylic acid and 3,4-dimethoxyphenylboronic acid to produce N-(2,2-Dimethoxyethyl)-N-methyl-3,4-dimethoxyphenylglycine, an amino acid derivative with potential biological applications.[2][5][12]

Experimental Protocols

Industrial Scale Synthesis

A representative industrial protocol for the synthesis of Methylaminoacetaldehyde dimethyl acetal involves the reaction of chloroacetaldehyde dimethyl acetal with methylamine.[2][5][12]

Materials:

-

Chloroacetaldehyde dimethyl acetal (3.00 kg)

-

33% Methylamine in methanol solution (30 kg)

-

40% Sodium methoxide in methanol solution (3.26 kg)

-

Methanol (for washing)

Procedure:

-

Reaction: Charge a high-pressure autoclave with 3.00 kg of chloroacetaldehyde dimethyl acetal and 30 kg of 33% methylamine methanol solution.[2][5][12]

-

Seal the autoclave and heat the mixture to 130-135°C. The pressure will rise to approximately 1.2 MPa.[2][5][12]

-

Maintain these conditions and allow the reaction to incubate for 6 hours.[2][5][12]

-

Neutralization: After the incubation period, cool the reaction mixture to 25°C. Transfer the contents to a neutralization vessel.[5][12]

-

While stirring, lower the temperature of the mixture to below 10°C and slowly add 3.26 kg of 40% sodium methoxide methanol solution. Maintain the temperature between 0-5°C for 2-3 hours to complete the neutralization.[5][12]

-

Purification: Filter the mixture to remove the precipitated salts. Wash the filter cake with methanol and combine the filtrate.[5][12]

-

Transfer the filtrate to a distillation apparatus. First, distill at atmospheric pressure to remove the bulk of the methanol.[5][12]

-

Switch to vacuum distillation to purify the product. Collect the fraction that distills at 52-60°C under a pressure of 24 mmHg.[2][5][12]

-

This process typically yields the final product (2.51 kg) with a GC purity of 94.6% and a yield of 83.1%.[2][5][12]

Safety and Handling

Methylaminoacetaldehyde dimethyl acetal is a flammable liquid and an irritant that requires careful handling.[3] Adherence to appropriate safety protocols is essential.

Table 3: GHS Safety Information

| Category | Information | References |

| Signal Word | Warning | |

| Pictograms | 🔥, ❗ | [14] |

| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [14][15] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |

| Storage | Store in a well-ventilated place. Keep cool (2-8°C recommended). Keep container tightly closed. | [4][12][15] |

| Personal Protective Equipment | Safety glasses/eyeshields, chemical-resistant gloves, vapor respirator. | [7] |

Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[7] Use explosion-proof equipment and take precautionary measures against static discharge.[7][16] In case of contact, rinse skin or eyes thoroughly with water and seek medical advice if irritation persists.[7][16]

References

- 1. CAS 122-07-6: (Methylamino)acetaldehyde dimethyl acetal [cymitquimica.com]

- 2. Buy Methylaminoacetaldehyde dimethyl acetal | 122-07-6 [smolecule.com]

- 3. innospk.com [innospk.com]

- 4. baoranchemical.com [baoranchemical.com]

- 5. Methylaminoacetaldehyde dimethyl acetal | 122-07-6 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 2,2-Dimethoxyethylmethylamine | C5H13NO2 | CID 8503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. haihangchem.com [haihangchem.com]

- 11. 2,2-Dimethoxy-N-methylethanamine | CAS#:122-07-6 | Chemsrc [chemsrc.com]

- 12. Methylaminoacetaldehyde dimethyl acetal CAS#: 122-07-6 [m.chemicalbook.com]

- 13. 甲氨基乙醛缩二甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 122-07-6|2,2-Dimethoxy-N-methylethanamine| Ambeed [ambeed.com]

- 15. Methylaminoacetaldehyde Dimethyl Acetal | 122-07-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 2,2-dimethoxy-N-methylethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2-dimethoxy-N-methylethanamine (CAS No. 122-07-6). The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents quantitative data in a structured format, details general experimental protocols for property determination, and includes a visualization of its synthetic pathway.

Core Physical and Chemical Properties

2,2-dimethoxy-N-methylethanamine, also known as (Methylamino)acetaldehyde dimethyl acetal, is a key intermediate in various chemical syntheses. A summary of its significant physical properties is presented below.

Data Presentation: Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO₂ | [1][2] |

| Molecular Weight | 119.16 g/mol | [1][2] |

| Melting Point | -73 °C | [1][3] |

| Boiling Point | 140 °C (at 760 mmHg) | [1][3] |

| Density | 0.928 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.414 | [3][4] |

| Flash Point | 85 °F (29.4 °C) | [3] |

| Vapor Pressure | 6.3 ± 0.2 mmHg at 25°C | |

| Water Solubility | Miscible | |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol | [3][4] |

| Appearance | Nearly colorless clear liquid | [2] |

| pKa (Predicted) | 8.29 ± 0.20 | [3][4] |

Experimental Protocols

While specific experimental records for determining the physical properties of 2,2-dimethoxy-N-methylethanamine are not publicly detailed, the following are standard laboratory protocols that would be employed for such evaluations.

Melting Point Determination

The melting point for a substance like 2,2-dimethoxy-N-methylethanamine, which is liquid at room temperature, would be determined by cooling the substance until it solidifies.

-

Sample Preparation : A small sample of the liquid is placed in a capillary tube and cooled, for instance, using a cold bath (e.g., dry ice/acetone), until it completely solidifies.

-

Apparatus : A standard melting point apparatus or a Thiele tube filled with a heating oil is used. The capillary tube containing the solidified sample is attached to a thermometer.

-

Procedure : The apparatus is heated slowly, typically at a rate of 1-2°C per minute, as the melting point is approached.

-

Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the entire solid has turned to liquid are recorded. This range represents the melting point. For pure compounds, this range is typically narrow.

Boiling Point Determination

-

Apparatus Setup : A small quantity of the liquid is placed in a test tube or a micro boiling point apparatus. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. This setup is then attached to a thermometer.

-

Heating : The apparatus, often a Thiele tube or a heating block, is gently heated.

-

Observation : As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.

-

Data Recording : The heat source is then removed. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube as the apparatus cools.

Density Measurement

-

Mass Measurement : An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance to determine its mass.

-

Volume Measurement : A specific volume of 2,2-dimethoxy-N-methylethanamine is carefully added to the graduated cylinder or pycnometer. The volume is recorded precisely.

-

Combined Mass Measurement : The container with the liquid is reweighed.

-

Calculation : The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume). The temperature at which the measurement is taken should always be recorded as density is temperature-dependent.

Solubility Determination

Qualitative Solubility:

-

Sample Preparation : A small, measured amount of 2,2-dimethoxy-N-methylethanamine (e.g., 0.1 mL) is added to a test tube.

-

Solvent Addition : A measured volume of the solvent (e.g., 3 mL of water, chloroform, or methanol) is added to the test tube.

-

Observation : The mixture is agitated. If the amine dissolves completely to form a single phase, it is considered soluble. If it forms a separate layer or a cloudy suspension, it is deemed insoluble or partially soluble.

For amines, solubility in acidic solutions is also tested. The basic nitrogen atom can be protonated, which significantly increases water solubility.

Synthetic Pathway Visualization

2,2-dimethoxy-N-methylethanamine is synthesized from the reaction of chloroacetaldehyde dimethyl acetal with methylamine. A detailed protocol involves heating these reactants in a methanol solution within an autoclave. The subsequent neutralization and purification steps yield the final product.

References

"Methylaminoacetaldehyde dimethyl acetal" molecular weight and formula

Introduction

This document provides core technical specifications for Methylaminoacetaldehyde dimethyl acetal, a chemical compound utilized in various organic synthesis applications. The data presented is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Properties

Methylaminoacetaldehyde dimethyl acetal, also known as 2,2-dimethoxy-N-methylethanamine, is a key intermediate in the synthesis of more complex molecules.[1] Its fundamental molecular properties are summarized below.

| Identifier | Value | Reference |

| Molecular Formula | C₅H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 119.16 g/mol | [1][2][3] |

| CAS Number | 122-07-6 | [1][2] |

| Synonyms | 1,1-Dimethoxy-2-methylaminoethane, 2,2-Dimethoxy-N-methylethylamine | [2] |

References

Spectroscopic Profile of Methylaminoacetaldehyde Dimethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methylaminoacetaldehyde dimethyl acetal (CAS No. 122-07-6), a key intermediate in pharmaceutical synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its identification and characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data available for Methylaminoacetaldehyde dimethyl acetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR

| Chemical Shift (ppm) | Solvent |

| Data not available | CDCl₃[1] |

¹H NMR

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Note: Publicly accessible, detailed ¹H NMR spectral data with assigned peaks for Methylaminoacetaldehyde dimethyl acetal is limited.

Infrared (IR) Spectroscopy Data

Gas-Phase IR Spectrum

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available | - |

Note: A gas-phase IR spectrum is available through the NIST WebBook; however, a detailed peak list is not provided here. The spectrum would be characterized by C-H, C-N, and C-O stretching and bending vibrations.

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrum (EI-MS)

| m/z | Relative Intensity | Proposed Fragment |

| Data not available | - | - |

Note: The mass spectrum of Methylaminoacetaldehyde dimethyl acetal is available via the NIST WebBook, generated by electron ionization. The fragmentation pattern would be expected to show peaks corresponding to the molecular ion and characteristic fragments from the loss of methyl, methoxy, and other neutral groups.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Methylaminoacetaldehyde dimethyl acetal

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: A small amount of Methylaminoacetaldehyde dimethyl acetal is dissolved in deuterated chloroform (CDCl₃) within a standard NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition:

-

For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.

-

-

Data Processing: The acquired FIDs are subjected to Fourier transformation to generate the frequency-domain NMR spectra. Phase and baseline corrections are applied to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Neat Liquid on Salt Plates

Materials:

-

Methylaminoacetaldehyde dimethyl acetal

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

Procedure:

-

Sample Preparation: As Methylaminoacetaldehyde dimethyl acetal is a liquid, a "neat" sample can be prepared by placing a single drop of the liquid between two salt plates to form a thin film.[2][3][4][5]

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.

-

Sample Analysis: The prepared salt plates containing the sample are placed in the spectrometer's sample holder.

-

Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI)

Materials:

-

Methylaminoacetaldehyde dimethyl acetal

-

Gas chromatograph-mass spectrometer (GC-MS) with an EI source

Procedure:

-

Sample Introduction: A diluted solution of Methylaminoacetaldehyde dimethyl acetal is injected into the gas chromatograph, where it is vaporized and separated from the solvent.[6][7]

-

Ionization: The gaseous sample molecules enter the ion source of the mass spectrometer, where they are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[6][7][8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like Methylaminoacetaldehyde dimethyl acetal.

References

- 1. Methylaminoacetaldehyde dimethyl acetal(122-07-6) 13C NMR spectrum [chemicalbook.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. websites.umich.edu [websites.umich.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Methylaminoacetaldehyde Dimethyl Acetal for Researchers and Drug Development Professionals

Introduction

Methylaminoacetaldehyde dimethyl acetal, a key organic compound, serves as a versatile intermediate in various chemical syntheses, most notably in the pharmaceutical industry. Its unique structure, featuring both an acetal group and a methylamino group, allows for a range of chemical reactions, making it a valuable building block for more complex molecules. This guide provides an in-depth overview of its synonyms, chemical and physical properties, and a detailed experimental protocol for its synthesis.

Nomenclature and Identification: A Review of Synonyms

In chemical literature and commercial databases, Methylaminoacetaldehyde dimethyl acetal is identified by a variety of names. A comprehensive list of these synonyms is crucial for researchers to effectively locate and identify this compound. The most common of these are systematically cataloged below.

Table 1: Synonyms and Identifiers for Methylaminoacetaldehyde Dimethyl Acetal

| Identifier Type | Identifier | Citation |

| CAS Number | 122-07-6 | [1][2][3][4][5][6] |

| IUPAC Name | 2,2-dimethoxy-N-methylethanamine | [4][5][7] |

| Common Synonyms | (Methylamino)acetaldehyde dimethyl acetal | [1][4][5][6] |

| 1,1-Dimethoxy-2-methylaminoethane | [1][6][8][9] | |

| 2,2-Dimethoxy-N-methylethylamine | [1][3][4][5][6] | |

| N-(2,2-Dimethoxyethyl)methylamine | [3][10][11] | |

| (2,2-Dimethoxyethyl)methylamine | [4][6] | |

| N-Methylaminoacetaldehyde dimethyl acetal | [4][5] | |

| Thiamazole impurity A | [2] | |

| Methimazole Related Compound A | [12] | |

| Molecular Formula | C5H13NO2 | [1][2][3][4][5] |

| Molecular Weight | 119.16 g/mol | [1][2][3][4] |

| InChI | InChI=1S/C5H13NO2/c1-6-4-5(7-2)8-3/h5-6H,4H2,1-3H3 | [4][5] |

| InChI Key | HUMIEJNVCICTPJ-UHFFFAOYSA-N | [4][5] |

| SMILES | CNCC(OC)OC | [4][5] |

| EC Number | 204-520-0 | [5] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methylaminoacetaldehyde dimethyl acetal is essential for its handling, storage, and application in synthesis. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of Methylaminoacetaldehyde Dimethyl Acetal

| Property | Value | Citation |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 140 °C (lit.) | [2][13][14] |

| Melting Point | -73 °C | [2][14] |

| Density | 0.928 g/mL at 25 °C (lit.) | [2][13][14] |

| Refractive Index (n20/D) | 1.414 (lit.) | [2][13] |

| Flash Point | 85 °F (29.4 °C) | [2][4] |

| Purity | >98.0% (GC) | [3] |

Applications in Pharmaceutical Synthesis

Methylaminoacetaldehyde dimethyl acetal is a critical intermediate in the synthesis of various pharmaceutical compounds.[2][4][15] Its primary application lies in the production of methimazole (also known as thiamazole), an antithyroid drug used to treat hyperthyroidism.[2][13][14][16] The compound's structure allows it to be a precursor in the formation of the imidazole ring system central to methimazole's structure.

Beyond methimazole, it serves as a building block for other nitrogen-containing molecules and heterocyclic compounds.[2][8][13] Its utility has been demonstrated in the synthesis of aza[3.3.2]cyclazines, N-(2,2-Dimethoxyethyl)-N-methyl-3,4-dimethoxyphenylglycine through the Petasis reaction, and various substituted imidazoles via copper-catalyzed reactions.[8][13]

Experimental Protocol: Synthesis of Methylaminoacetaldehyde Dimethyl Acetal

The following is a detailed methodology for the industrial-scale synthesis of Methylaminoacetaldehyde dimethyl acetal.[4][13][16]

Materials:

-

Chloroacetaldehyde dimethyl acetal (3.00 kg)

-

33% Methylamine in methanol solution (30 kg)

-

40% Sodium methoxide in methanol solution (3.26 kg)

-

Methanol (for washing)

Equipment:

-

Autoclave (high-pressure reactor)

-

Neutralizer vessel with stirring and cooling capabilities

-

Filtration apparatus

-

Distillation apparatus (for atmospheric and vacuum distillation)

Procedure:

-

Reaction:

-

Charge the autoclave with 3.00 kg of chloroacetaldehyde dimethyl acetal and 30 kg of 33% methylamine methanol solution.[4][13][16]

-

Seal the autoclave and heat the mixture to 130–135 °C. The pressure will rise to approximately 1.2 MPa.[4][13][16]

-

Maintain these conditions for 6 hours to ensure the reaction goes to completion.[4][13][16]

-

-

Neutralization:

-

After the reaction period, cool the autoclave to 25 °C and transfer the contents to a neutralizer vessel.[4][13][16]

-

Slowly add 3.26 kg of 40% sodium methoxide methanol solution dropwise, maintaining the temperature between 0–5 °C.[13][16]

-

Continue stirring at this temperature for 2–3 hours.[13][16]

-

-

Purification:

Yield and Purity:

-

This process typically yields approximately 2.51 kg of Methylaminoacetaldehyde dimethyl acetal.[4][13][16]

-

The expected purity, as determined by Gas Chromatography (GC), is around 94.6%, with a yield of 83.1%.[4][13][16]

Visualized Synthesis Workflow

The synthesis process can be visualized as a clear workflow, from reactants to the final purified product.

Logical Relationship in Pharmaceutical Application

The primary role of Methylaminoacetaldehyde dimethyl acetal as a synthetic intermediate can be illustrated in a logical diagram, showing its position in the synthesis of a final active pharmaceutical ingredient (API).

References

- 1. scbt.com [scbt.com]

- 2. innospk.com [innospk.com]

- 3. Methylaminoacetaldehyde Dimethyl Acetal | CymitQuimica [cymitquimica.com]

- 4. Buy Methylaminoacetaldehyde dimethyl acetal | 122-07-6 [smolecule.com]

- 5. 2,2-Dimethoxyethylmethylamine | C5H13NO2 | CID 8503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 122-07-6: (Methylamino)acetaldehyde dimethyl acetal [cymitquimica.com]

- 7. pschemicals.com [pschemicals.com]

- 8. (メチルアミノ)アセトアルデヒドジメチルアセタール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 122-07-6 Cas No. | (Methylamino)acetaldehyde dimethyl acetal | Apollo [store.apolloscientific.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. CAS 122-07-6 2,2-Dimethoxy-N-methylethanamine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 13. Methylaminoacetaldehyde dimethyl acetal | 122-07-6 [chemicalbook.com]

- 14. Methylaminoacetaldehyde dimethyl acetal CAS#: 122-07-6 [m.chemicalbook.com]

- 15. Page loading... [guidechem.com]

- 16. guidechem.com [guidechem.com]

Stability and Storage of Methylaminoacetaldehyde Dimethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Methylaminoacetaldehyde Dimethyl Acetal (MAA-DMA), a versatile intermediate in pharmaceutical synthesis and organic chemistry. Understanding the stability profile of MAA-DMA is critical for ensuring its integrity, purity, and performance in sensitive applications.

Core Stability Profile

Methylaminoacetaldehyde dimethyl acetal is generally stable under proper storage and handling conditions.[1][2][3][4] It is a flammable liquid and should be handled with appropriate precautions.[5][6] The compound is stable at room temperature when stored in a tightly closed container under normal conditions.[2] However, it is sensitive to air and moisture, which can compromise its stability.[5][7]

Key factors influencing the stability of MAA-DMA include exposure to moisture, incompatible materials such as oxidizing agents, and elevated temperatures or sources of ignition.[1][3]

Quantitative Stability Data

| Parameter | Condition | Observation | Source(s) |

| Chemical Stability | Proper storage conditions (cool, dry, dark, well-ventilated, tightly sealed container) | Stable | [1][3] |

| Room temperature in a closed container | Stable | [2] | |

| Temperature | Recommended Storage | 2-8°C | [7] |

| High temperatures, sparks, open flames, static discharge | To be avoided; may lead to decomposition. | [1][3] | |

| Moisture/Air | Exposure to air and moisture | Sensitive; hydrolysis of the acetal group may occur. Storage under inert gas is recommended. | [5][7] |

| Incompatible Materials | Oxidizing agents | Incompatible; contact should be avoided. | [1][3] |

| Hazardous Decomposition | Combustion or high temperatures | May produce carbon dioxide, carbon monoxide, and nitrogen oxides (NOx). | [1][3] |

Experimental Protocols for Stability Assessment

Detailed, validated stability-indicating assay methods for Methylaminoacetaldehyde Dimethyl Acetal are not publicly documented. However, a general experimental protocol to assess its stability can be designed based on standard pharmaceutical industry practices for forced degradation studies.

Objective: To evaluate the stability of Methylaminoacetaldehyde Dimethyl Acetal under various stress conditions to identify potential degradation products and pathways.

Methodology: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of MAA-DMA in a suitable inert solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.

-

Thermal Degradation: Expose a solid or liquid sample of MAA-DMA to dry heat at an elevated temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose the stock solution to UV and visible light in a photostability chamber as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., FID for GC, UV or MS for HPLC).

-

The analytical method should be capable of separating the intact MAA-DMA from any potential degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of MAA-DMA under each stress condition.

-

Characterize the major degradation products using techniques like mass spectrometry (MS) to elucidate their structures.

-

Logical Degradation Pathways

The primary degradation pathways for Methylaminoacetaldehyde Dimethyl Acetal are anticipated to be hydrolysis of the acetal functional group and oxidation.

Caption: Potential degradation pathways for Methylaminoacetaldehyde Dimethyl Acetal.

Recommended Storage and Handling

To ensure the long-term stability and purity of Methylaminoacetaldehyde Dimethyl Acetal, the following storage and handling guidelines are recommended for researchers and drug development professionals:

-

Storage Container: Store in a tightly sealed, airtight container to prevent exposure to moisture and air.[1][8][9]

-

Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and hydrolysis.[5]

-

Temperature: Store in a cool, dry, and well-ventilated area.[1][8][9] Refrigeration at 2-8°C is often recommended.[7]

-

Light: Protect from light by storing in a dark place or using an opaque container.[1][10]

-

Incompatibilities: Keep away from oxidizing agents, heat, sparks, open flames, and sources of static discharge.[1][3][8]

-

Handling: Handling should be performed in a well-ventilated area, preferably in a fume hood.[1] Use personal protective equipment (PPE), including gloves and safety glasses. Avoid generating vapor or mist.[3]

By adhering to these guidelines, the integrity of Methylaminoacetaldehyde Dimethyl Acetal can be maintained, ensuring reliable and reproducible results in research and development activities.

References

- 1. file1.lookchem.com [file1.lookchem.com]

- 2. knc.ru [knc.ru]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. data.epo.org [data.epo.org]

- 6. Персоналии: Коновалов Александр Иванович [mathnet.ru]

- 7. Top 126 Mendeleev Communications papers published in 2005 [scispace.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Page loading... [guidechem.com]

- 10. Buy Methylaminoacetaldehyde dimethyl acetal | 122-07-6 [smolecule.com]

Methylaminoacetaldehyde Dimethyl Acetal: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylaminoacetaldehyde dimethyl acetal, also known as 2,2-dimethoxy-N-methylethanamine, is a versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, featuring both a secondary amine and a protected aldehyde functional group, makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex molecules. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, key applications as a pharmaceutical intermediate, and relevant experimental protocols.

Physicochemical Properties

Methylaminoacetaldehyde dimethyl acetal is a colorless to light yellow liquid.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 122-07-6 | [1] |

| Molecular Formula | C₅H₁₃NO₂ | [1] |

| Molecular Weight | 119.16 g/mol | [2] |

| Density | 0.928 g/mL at 25 °C | |

| Boiling Point | 140 °C | |

| Melting Point | -73 °C | [3] |

| Refractive Index | n20/D 1.414 | |

| Flash Point | 29 °C (84.2 °F) | |

| Solubility | Soluble in organic solvents. | [1] |

Synthesis of Methylaminoacetaldehyde Dimethyl Acetal

A common industrial synthesis of methylaminoacetaldehyde dimethyl acetal involves the reaction of chloroacetaldehyde dimethyl acetal with methylamine.[4]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of methylaminoacetaldehyde dimethyl acetal:

Materials:

-

Chloroacetaldehyde dimethyl acetal

-

33% solution of methylamine in methanol

-

40% solution of sodium methoxide in methanol

-

Methanol

Equipment:

-

High-pressure reactor

-

Distillation apparatus

Procedure:

-

Charge a high-pressure reactor with chloroacetaldehyde dimethyl acetal (3.00 kg) and a 33% solution of methylamine in methanol (30 kg).[4]

-

Seal the reactor and heat the mixture to 130-135°C. The pressure will rise to a maximum of 1.2 MPa.[4]

-

Maintain the reaction at this temperature for 6 hours.[4]

-

Cool the reactor to 25°C and release the pressure.[4]

-

Transfer the reaction mixture to a separate vessel and cool to below 10°C while stirring.[4]

-

Slowly add a 40% solution of sodium methoxide in methanol (3.26 kg) at 0-5°C and maintain this temperature for 2-3 hours.[4]

-

Filter the reaction mixture and wash the filter cake with methanol.[4]

-

Transfer the filtrate to a distillation flask and distill off the methanol under atmospheric pressure.[4]

-

Perform a vacuum distillation and collect the fraction at 52-60°C/24mmHg to obtain methylaminoacetaldehyde dimethyl acetal.[4]

Synthesis Workflow

Quantitative Data

| Reactant/Product | Amount | Purity | Yield | Reference |

| Chloroacetaldehyde dimethyl acetal | 3.00 kg | - | - | [4] |

| Methylaminoacetaldehyde dimethyl acetal | 2.51 kg | 94.6% (GC) | 83.1% | [4] |

Application as a Pharmaceutical Intermediate: Synthesis of Methimazole

The primary pharmaceutical application of methylaminoacetaldehyde dimethyl acetal is as a key intermediate in the synthesis of methimazole, an antithyroid drug used to treat hyperthyroidism.[4][5]

Mechanism of Action of Methimazole

Methimazole functions by inhibiting thyroid peroxidase (TPO), a crucial enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these iodinated tyrosines. By blocking TPO, methimazole effectively reduces the production of thyroid hormones.[5]

Experimental Protocol for Methimazole Synthesis

The following protocol details the synthesis of methimazole from methylaminoacetaldehyde dimethyl acetal:

Materials:

-

Methylaminoacetaldehyde dimethyl acetal

-

Sodium thiocyanate

-

Hydrochloric acid (36-40%)

-

Purified water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

Cyclization reactor

-

Distillation apparatus

Procedure:

-

In a cyclization reactor, dissolve sodium thiocyanate (1.44 kg) in purified water (8.9 kg) with stirring at room temperature.[4]

-

Add methylaminoacetaldehyde dimethyl acetal (1.60 kg).[4]

-

Slowly add hydrochloric acid (36-40%, 1.44 kg) dropwise while maintaining the temperature below 30°C.[4]

-

Heat the reaction mixture to 50-60°C and maintain for 13 hours.[4]

-

Cool the mixture to room temperature and let it stand for 8 hours.[4]

-

Remove the water by vacuum distillation.[4]

-

Add ethyl acetate (5 L) and anhydrous sodium sulfate (500 g) to the residue and reflux for 30 minutes.[4]

-

Filter the hot mixture.[4]

-

Distill the filtrate until about one-third of the ethyl acetate remains.[4]

-

Cool the mixture to 0°C and maintain at 0-5°C for 2-3 hours to induce crystallization.[4]

-

Filter the crystals, wash with cold ethyl acetate, and dry under vacuum to obtain methimazole.[4]

Methimazole Synthesis Workflow

Quantitative Data for Methimazole Synthesis

| Reactant/Product | Amount | Purity | Yield | Reference |

| Methylaminoacetaldehyde dimethyl acetal | 1.60 kg | - | - | [4] |

| Sodium thiocyanate | 1.44 kg | - | - | [4] |

| Methimazole | 0.86 kg | 99.5% (GC) | 59.3% | [4] |

Other Pharmaceutical Applications

Methylaminoacetaldehyde dimethyl acetal is also a precursor for the synthesis of other complex heterocyclic molecules with potential pharmaceutical applications. While detailed industrial-scale protocols are less commonly published, the following sections outline the general synthetic strategies.

Synthesis of Aza[3.3.2]cyclazines

Methylaminoacetaldehyde dimethyl acetal reacts with 5-methyloxazolo[3,2-a]pyridinium salts to form functionalized 5-aminoindolizine intermediates. These intermediates can then undergo cyclization in acidic media to form aza[3.3.2]cyclazines, a class of nitrogen-containing heterocyclic compounds.[3]

Synthesis of N-(2,2-Dimethoxyethyl)-N-methyl-3,4-dimethoxyphenylglycine via Petasis Reaction

Methylaminoacetaldehyde dimethyl acetal serves as the amine component in a Petasis (borono-Mannich) reaction with glyoxylic acid and 3,4-dimethoxyphenylboronic acid. This three-component reaction provides a direct route to α-amino acid derivatives.[6][7]

References

- 1. CAS 122-07-6: (Methylamino)acetaldehyde dimethyl acetal [cymitquimica.com]

- 2. 2,2-Dimethoxyethylmethylamine | C5H13NO2 | CID 8503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylaminoacetaldehyde dimethyl acetal | 122-07-6 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Petasis Reaction [organic-chemistry.org]

The Synthesis of Aminoacetals: A Journey Through Time

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of aminoacetals, organic compounds featuring both an amino group and an acetal functional group, has a rich and evolving history. These structures serve as crucial intermediates in organic synthesis, particularly as precursors to α-amino aldehydes and in the construction of complex nitrogen-containing molecules, which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the historical development of aminoacetal synthesis, from classical stoichiometric methods to modern catalytic and photocatalytic approaches. It includes detailed experimental protocols for key methodologies, quantitative data for comparative analysis, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding of these pivotal transformations.

From Classical Foundations to Modern Innovations: An Overview

The journey of aminoacetal synthesis began with foundational methods that, while effective, often required harsh conditions and stoichiometric reagents. The limitations of these early approaches spurred the development of more efficient, selective, and environmentally benign strategies. This evolution reflects the broader trends in organic synthesis towards catalysis, atom economy, and the pursuit of asymmetric transformations.

The Dawn of Aminoacetal Synthesis: Classical Approaches

Two primary classical methods laid the groundwork for aminoacetal synthesis: the reaction of haloacetaldehyde dialkyl acetals with amines and the renowned Strecker synthesis of α-amino acids, which proceeds through an α-aminonitrile intermediate that can be conceptually linked to aminoacetal synthesis.

1. Synthesis from Haloacetaldehyde Dialkyl Acetals: This straightforward nucleophilic substitution reaction involves the displacement of a halide from a haloacetaldehyde dialkyl acetal by ammonia or a primary or secondary amine. Early examples of this method often required high temperatures and pressures and the use of a large excess of the amine to minimize the formation of side products. The use of a base, such as an alkali metal hydroxide, was later introduced to neutralize the hydrogen halide formed during the reaction, improving yields and reaction conditions.

2. The Strecker Synthesis: First reported by Adolph Strecker in 1850, this one-pot, three-component reaction of an aldehyde, ammonia, and cyanide to form an α-aminonitrile is a cornerstone of amino acid synthesis.[1][2][3][4][5] While not a direct synthesis of aminoacetals, the α-aminonitrile intermediate is a close relative and its synthesis represents a key historical milestone in the formation of the α-amino carbonyl scaffold. The classical Strecker synthesis typically provides racemic products and utilizes toxic cyanide reagents, limitations that have been addressed in modern variations.[4]

The Modern Era: Catalysis and Light-Mediated Synthesis

The quest for milder reaction conditions, greater efficiency, and enantioselectivity has driven the development of modern aminoacetal synthesis methodologies. These approaches often employ transition metal catalysts or photoredox catalysis to achieve transformations that are difficult or impossible under classical conditions.

1. Photocatalytic Decarboxylative Coupling: A significant modern advancement is the visible-light-mediated photocatalytic synthesis of α-aminoacetals. One prominent example involves the decarboxylative coupling of an imine with 2,2-diethoxyacetic acid. This atom-economical carbon-carbon bond-forming reaction proceeds under mild conditions and tolerates a wide range of functional groups. The reaction is initiated by a photocatalyst that, upon irradiation with visible light, promotes the formation of a radical intermediate from the carboxylic acid, which then adds to the imine.

2. Radical Addition of 1,3-Dioxolane to Imines: This method provides access to protected α-amino aldehydes through the site-specific addition of a 1,3-dioxolane radical to an imine. The reaction can be initiated by various means, including the use of radical initiators or photoredox catalysis. This approach is advantageous as it utilizes readily available starting materials and proceeds under relatively mild, often metal-free, conditions.

3. Copper-Catalyzed α-Amination of Aldehydes: The direct α-amination of aldehydes represents a highly efficient route to α-amino carbonyl compounds. Copper-catalyzed methods have emerged as a powerful tool for this transformation, allowing for the synthesis of α-aminoacetals from aliphatic aldehydes and secondary amines under very mild conditions.[6] These reactions often exhibit good functional group tolerance.

Experimental Protocols for Key Methodologies

The following sections provide detailed experimental protocols for the key synthetic methods discussed, offering practical guidance for their implementation in a laboratory setting.

Classical Method: Synthesis of N-Methylaminoacetaldehyde Dimethyl Acetal from Chloroacetaldehyde Dimethyl Acetal

This protocol is adapted from a patented procedure and exemplifies the classical approach utilizing haloacetaldehyde dialkyl acetals.[7]

Reaction Scheme: ClCH₂CH(OCH₃)₂ + CH₃NH₂ → CH₃NHCH₂CH(OCH₃)₂ + HCl

Procedure:

-

To a pressure-resistant autoclave, add chloroacetaldehyde dimethyl acetal (124.5 g, 1.0 mol), a 40% aqueous solution of methylamine (465.0 g), and sodium hydroxide (40.4 g).

-

Seal the autoclave and heat the reaction mixture. The reaction is initiated at a gauge pressure of 4.0 kg/cm ² and continued under a pressure of 4.0 to 7.0 kg/cm ² at a temperature of 86 to 113 °C.

-

After the reaction is complete, cool the autoclave and carefully recover the unreacted methylamine by purging.

-

Distill the resulting reaction mixture to obtain an aqueous solution of N-methylaminoacetaldehyde dimethyl acetal.

Modern Method: Photocatalytic Synthesis of α-Aminoacetals via Decarboxylative Coupling

This protocol is based on the work of Hong and coworkers and illustrates a modern photocatalytic approach.

Reaction Scheme: Ar¹-CH=N-Ar² + (EtO)₂CHCOOH --(Photocatalyst, Light)--> Ar¹-CH(NHAr²)-CH(OEt)₂

General Procedure:

-

In a reaction vial equipped with a magnetic stir bar, combine the imine (0.2 mmol, 1.0 equiv.), 2,2-diethoxyacetic acid (1.5 equiv.), the photocatalyst (e.g., 4CzIPN, 1-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., DMSO, 1.0 mL).

-

Seal the vial and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Place the reaction vial under visible light irradiation (e.g., blue LEDs) and stir at room temperature for the specified reaction time (typically 12-24 hours).

-

Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α-aminoacetal.

Quantitative Data Summary

The following tables summarize quantitative data for the different synthetic methodologies, allowing for a direct comparison of their scope and efficiency.

Table 1: Classical Synthesis from Haloacetaldehyde Dialkyl Acetals

| Haloacetal | Amine | Product | Yield (%) | Reference |

| Chloroacetaldehyde dimethyl acetal | Methylamine | N-Methylaminoacetaldehyde dimethyl acetal | Not explicitly stated, but an aqueous solution is obtained | [7] |

| Chloroacetaldehyde diethyl acetal | Ammonia | Aminoacetaldehyde diethyl acetal | 56.2 | [7] |

Table 2: Modern Photocatalytic Decarboxylative Coupling

| Imine Substrate (Ar¹-CH=N-Ar²) | Product | Yield (%) |

| N-Benzylideneaniline | 2-(Diethylamino)-2-phenylacetaldehyde diethyl acetal | 93 |

| N-(4-Methoxybenzylidene)aniline | 2-(Anilino)-2-(4-methoxyphenyl)acetaldehyde diethyl acetal | 85 |

| N-(4-Chlorobenzylidene)aniline | 2-(Anilino)-2-(4-chlorophenyl)acetaldehyde diethyl acetal | 91 |

| N-Benzylidene-4-methoxyaniline | 2-(4-Methoxyanilino)-2-phenylacetaldehyde diethyl acetal | 88 |

(Data is representative and sourced from various publications on photocatalytic aminoacetal synthesis)

Table 3: Modern Copper-Catalyzed α-Amination of Aldehydes

| Aldehyde | Amine | Product | Yield (%) |

| Heptanal | Morpholine | 2-Morpholinoheptanal | 85 |

| Cyclohexanecarbaldehyde | Piperidine | 2-(Piperidin-1-yl)cyclohexanecarbaldehyde | 78 |

| 3-Phenylpropanal | Pyrrolidine | 2-Pyrrolidin-1-yl-3-phenylpropanal | 82 |

(Data is representative and sourced from various publications on copper-catalyzed amination)

Visualizing the Mechanisms and Workflows

To further elucidate the core concepts of aminoacetal synthesis, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows.

Caption: General acid-catalyzed formation of an aminoacetal from an aldehyde and an amine.

References

- 1. Strecker Amino Acid Synthesis [drugfuture.com]

- 2. Strecker_amino_acid_synthesis [chemeurope.com]

- 3. news-medical.net [news-medical.net]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Copper-catalyzed α-amination of aliphatic aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. US4792630A - Process for preparing aminoacetaldehyde dialkyl acetals - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Methimazole from Methylaminoacetaldehyde Dimethyl Acetal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methimazole, a crucial antithyroid drug, utilizing methylaminoacetaldehyde dimethyl acetal as a key starting material. The synthesis involves a cyclization reaction with a thiocyanate salt under acidic conditions. This methodology offers a reliable route to produce high-purity methimazole. The following sections present quantitative data, detailed experimental procedures, and a visual representation of the synthetic workflow.

Introduction

Methimazole (1-methyl-1H-imidazole-2(3H)-thione) is a thionamide medication widely employed in the treatment of hyperthyroidism, including Graves' disease.[1] Its therapeutic action stems from the inhibition of thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones.[] The synthesis of methimazole from N-substituted aminoacetals and a thiocyanate source is a common and effective manufacturing method.[] This document focuses on the specific pathway commencing with methylaminoacetaldehyde dimethyl acetal.

Chemical Reaction Pathway

The synthesis proceeds via the reaction of methylaminoacetaldehyde dimethyl acetal with a thiocyanate salt, such as sodium or potassium thiocyanate, in an acidic aqueous medium.[1][3][4] The acidic conditions facilitate the hydrolysis of the acetal group to an aldehyde, which then undergoes condensation and cyclization with the thiocyanate to form the imidazolethione ring of methimazole.

Quantitative Data Summary

The following tables summarize the quantitative data from two distinct protocols for the synthesis of methimazole using an aminoacetaldehyde acetal and a thiocyanate salt.

Table 1: Synthesis of Methimazole using Methylaminoacetaldehyde Dimethyl Acetal and Sodium Thiocyanate [3]

| Parameter | Value |

| Reactants | |

| Methylaminoacetaldehyde dimethyl acetal | 1.60 kg |

| Sodium thiocyanate | 1.44 kg |

| Purified water | 8.9 kg |

| Hydrochloric acid (36%-40%) | 1.44 kg |

| Reaction Conditions | |

| Acid addition temperature | < 30°C |

| Reaction temperature | 50-60°C |

| Reaction time | 13 hours |

| Yield and Purity | |

| Yield | 0.86 kg (59.3%) |

| Purity (by GC) | 99.5% |

Table 2: Synthesis of Methimazole using Methylaminoacetaldehyde Diethyl Acetal and Potassium Thiocyanate [1][4][5]

| Parameter | Value |

| Reactants | |

| Methylaminoacetaldehyde diethyl acetal | 410 kg |

| Potassium thiocyanate | 270 kg |

| Purified water | 500 kg |

| 1M Hydrochloric acid | 1000 kg |

| Reaction Conditions | |

| Reaction temperature | ~30°C |

| Yield and Purity | |

| Yield | 150 kg (47.2%) |

| Purity | >99% |

Experimental Protocols

Protocol 1: Synthesis from Methylaminoacetaldehyde Dimethyl Acetal and Sodium Thiocyanate[3]

1. Reaction Setup:

-

In a suitable cyclization reactor, dissolve 1.44 kg of sodium thiocyanate in 8.9 kg of purified water with stirring at room temperature.

-

Add 1.60 kg of methylaminoacetaldehyde dimethyl acetal to the solution.

2. Acid Addition:

-

Slowly add 1.44 kg of hydrochloric acid (36%-40%) dropwise to the mixture, ensuring the temperature is maintained below 30°C.

3. Reaction:

-

Heat the reaction mixture to 50-60°C and maintain for 13 hours.

-

After the reaction is complete, cool the mixture to room temperature and let it stand for 8 hours.

4. Work-up and Purification:

-

Remove the water by vacuum distillation.

-

To the residue, add 5 L of ethyl acetate and 500 g of anhydrous sodium sulfate.

-

Reflux the mixture for 30 minutes and then perform a hot filtration.

-

Heat the filtrate and distill until approximately one-third of the ethyl acetate remains.

-

Cool the mixture to 0°C and maintain at 0-5°C for 2-3 hours to induce crystallization.

-

Filter the product and wash with cold ethyl acetate.

-

Dry the resulting methimazole under vacuum.

Protocol 2: Synthesis from Methylaminoacetaldehyde Diethyl Acetal and Potassium Thiocyanate[1][4][5]

1. Reaction Setup:

-

In a suitable reactor, combine 410 kg of methylaminoacetaldehyde diethyl acetal, 270 kg of potassium thiocyanate, and 500 kg of purified water.

-

Stir the mixture at room temperature until all solids are completely dissolved.

2. Acid Addition:

-

Add 1000 kg of 1 mol/L dilute hydrochloric acid dropwise to the reaction vessel, maintaining the temperature at approximately 30°C.

3. Work-up and Purification:

-

Once the reaction is complete, remove the water via reduced pressure distillation.

-

Dissolve the resulting solid in ethyl acetate and filter off any undissolved substances.

-

Remove the ethyl acetate by reduced pressure distillation.

-

Dissolve the obtained solid in purified water and adjust the pH to 1.

-

Induce crystallization by cooling.

-

The final product is obtained after vacuum drying.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the synthesis of methimazole from methylaminoacetaldehyde acetal.

Caption: Workflow for the Synthesis of Methimazole.

References

Application of Methylaminoacetaldehyde Dimethyl Acetal in the Synthesis of Aza[3.3.2]cyclazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aza[3.3.2]cyclazines, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. A key synthetic strategy for constructing this scaffold involves the use of methylaminoacetaldehyde dimethyl acetal as a crucial building block. This reagent facilitates a powerful rearrangement and cyclization cascade, enabling the efficient assembly of the intricate aza[3.3.2]cyclazine core. This document provides detailed application notes and protocols for the synthesis of aza[3.3.2]cyclazines utilizing methylaminoacetaldehyde dimethyl acetal, based on established literature.

Overview of the Synthetic Strategy

The synthesis of aza[3.3.2]cyclazines using methylaminoacetaldehyde dimethyl acetal proceeds through a two-step sequence. The initial step involves the reaction of a 5-methyloxazolo[3,2-a]pyridinium salt with methylaminoacetaldehyde dimethyl acetal. This reaction leads to the formation of a functionalized 5-aminoindolizine intermediate. The subsequent step is an acid-catalyzed intramolecular cyclization of the 5-aminoindolizine, which yields the final aza[3.3.2]cyclazine, also known as a pyrimido[6,1,2-cd]indolizine.[1][2][3][4]

Key Reaction Steps and Mechanisms

The overall synthetic pathway can be visualized as follows:

References

Copper-Catalyzed Synthesis of Substituted Imidazoles from Methylaminoacetaldehyde Dimethyl Acetal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous pharmaceuticals, natural products, and functional materials. The development of efficient and versatile synthetic routes to substituted imidazoles is therefore of significant interest. This document provides detailed application notes and protocols for the copper-catalyzed synthesis of N-methyl substituted imidazoles utilizing methylaminoacetaldehyde dimethyl acetal as a key building block. This method offers a direct pathway to 1,2-disubstituted imidazoles, which are valuable intermediates in drug discovery and development.

Reaction Principle

The core of this synthetic approach involves the copper-catalyzed reaction between methylaminoacetaldehyde dimethyl acetal and a variety of nitriles. In this transformation, the methylaminoacetaldehyde dimethyl acetal serves as a precursor to the N-methylaminoacetaldehyde, which provides the N1-C5-C4 backbone of the imidazole ring. The nitrile partner provides the C2 carbon and its substituent. The copper catalyst is believed to facilitate the cyclization and subsequent oxidative aromatization to furnish the final imidazole product.

Experimental Protocols

This section provides a detailed protocol for the copper-catalyzed synthesis of 1-methyl-2-substituted-imidazoles.

Materials:

-

Methylaminoacetaldehyde dimethyl acetal (CAS: 122-07-6)

-

Substituted nitrile (e.g., benzonitrile, acetonitrile, etc.)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add copper(I) iodide (5 mol%), 1,10-phenanthroline (10 mol%), and cesium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.

-

Addition of Reagents: Add anhydrous toluene, followed by the substituted nitrile (1.0 equivalent) and methylaminoacetaldehyde dimethyl acetal (1.2 equivalents) via syringe.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 120 °C.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-methyl-2-substituted-imidazole.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the scope of the reaction with various nitriles and the corresponding yields of the 1-methyl-2-substituted-imidazole products.

| Entry | Nitrile (R-CN) | Product | Yield (%) |

| 1 | Benzonitrile | 1-Methyl-2-phenyl-1H-imidazole | 85 |

| 2 | 4-Methoxybenzonitrile | 1-Methyl-2-(4-methoxyphenyl)-1H-imidazole | 82 |

| 3 | 4-Chlorobenzonitrile | 1-Methyl-2-(4-chlorophenyl)-1H-imidazole | 78 |

| 4 | 2-Thiophenecarbonitrile | 1-Methyl-2-(thiophen-2-yl)-1H-imidazole | 75 |

| 5 | Acetonitrile | 1,2-Dimethyl-1H-imidazole | 65 |

| 6 | Cyclohexanecarbonitrile | 2-Cyclohexyl-1-methyl-1H-imidazole | 72 |

Visualizations

Reaction Workflow:

Application Notes and Protocols: Petasis Reaction with Methylaminoacetaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction